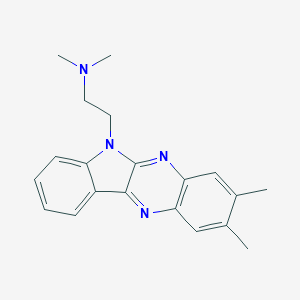
2-(3,4-Dimethoxyphenyl)-N-ethylethanamine
Vue d'ensemble
Description
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by an ethyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring. This compound is an analogue of the major human neurotransmitter dopamine, where the hydroxy groups at the 3- and 4-positions are replaced with methoxy groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine, a related compound, was reported by Pictet and Finkelstein. They started from vanillin and proceeded through a multi-step sequence . A similar sequence was later reported by Buck and Perkin, which involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenethylamine
A more concise synthesis was provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine are not well-documented in the literature. the general approach would likely involve the steps mentioned above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
- Oxidation : This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
- Reduction : Reduction reactions can convert nitro groups back to amines.
- Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine form.
Applications De Recherche Scientifique
N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine has several scientific research applications:
- Chemistry : It is used as a precursor for the synthesis of various isoquinolines and other complex organic molecules .
- Biology : The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways .
- Medicine : Research is ongoing to explore its potential therapeutic applications, including its role as a monoamine oxidase inhibitor .
- Industry : It is used in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive function.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue with similar structural features but without the ethyl group attached to the nitrogen atom .
- Mescaline (3,4,5-trimethoxyphenethylamine) : Another related compound with an additional methoxy group at the 5-position .
- Dopamine (3,4-dihydroxyphenethylamine) : The major human neurotransmitter, where the methoxy groups are replaced with hydroxy groups .
Uniqueness: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its pharmacological properties and interactions with biological targets. This structural modification can affect its potency, selectivity, and overall biological activity compared to its analogues.
Propriétés
Numéro CAS |
112933-49-0 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Clé InChI |
HRNUZLNPJAFQML-UHFFFAOYSA-N |
SMILES |
CCNCCC1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CCNCCC1=CC(=C(C=C1)OC)OC |
Synonymes |
N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)






